molecular formula C17H11ClN2O2S2 B2821333 2-CHLORO-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE CAS No. 300817-77-0

2-CHLORO-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE

Cat. No.: B2821333
CAS No.: 300817-77-0
M. Wt: 374.86
InChI Key: WTFITOCUXDTJGD-UVTDQMKNSA-N
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Description

The compound 2-CHLORO-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is a thiazolidinone derivative featuring a benzamide moiety, a phenylmethylidene substituent at position 5 (in the Z-configuration), and a chlorine atom at position 2 of the benzamide ring. The thiazolidinone core (4-oxo-2-sulfanylidene) is a heterocyclic system known for diverse biological activities, including antimicrobial and anti-inflammatory properties . The Z-configuration of the phenylmethylidene group is critical for stereoelectronic interactions with biological targets, as geometric isomerism significantly impacts binding affinity .

Structural characterization of such compounds typically employs crystallographic tools like SHELX and WinGX for data refinement and ORTEP-III for visualizing anisotropic displacement parameters . Hydrogen bonding patterns, analyzed via graph set theory (as per Etter’s formalism), further elucidate molecular packing and stability .

Properties

IUPAC Name

N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S2/c18-13-9-5-4-8-12(13)15(21)19-20-16(22)14(24-17(20)23)10-11-6-2-1-3-7-11/h1-10H,(H,19,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFITOCUXDTJGD-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a thiazolidinone derivative in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of 2-CHLORO-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidinone ring.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidinone derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block in synthetic organic chemistry. Its structure allows for the exploration of reaction mechanisms and the development of more complex molecules. Researchers utilize it to study the reactivity of thiazolidine derivatives and their potential transformations.

Biology

In biological research, this compound is employed as a molecular probe to investigate various biological pathways and interactions. Its ability to interact with proteins and enzymes makes it useful for studying enzyme kinetics and protein-ligand interactions.

Medicine

The therapeutic potential of 2-Chloro-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is being explored in several areas:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pathways associated with inflammation.
  • Antimicrobial Properties : The thiazolidine structure is known to exhibit antimicrobial effects, making this compound a candidate for developing new antimicrobial agents.
  • Anticancer Research : Investigations into its anticancer properties are ongoing, focusing on its ability to induce apoptosis in cancer cells.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical properties allow for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioxothiazolidinone ring and the benzylidene group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The compound shares structural homology with two primary classes of derivatives:

  • Thiazolidinone-based analogs (e.g., [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids) .
  • Benzamide-linked heterocycles (e.g., (5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides) .

Key structural differences include:

Substituent at position 3 : The target compound has a 2-chlorobenzamide group, whereas analogs in feature acetic acid substituents.

Arylalkylidene groups : The phenylmethylidene group in the target compound contrasts with pyridin-2-yl or other aryl groups in analogs .

Heterocyclic cores: Unlike thiadiazole or triazole derivatives in , the target compound retains the thiazolidinone scaffold.

Table 1: Structural and Functional Comparison
Compound Class Core Structure R-Group at Position 3 Arylalkylidene Group Notable Biological Activity
Target Compound Thiazolidinone 2-Chlorobenzamide Phenylmethylidene Not reported (inferred)
Thiazolidinone analogs Thiazolidinone Acetic acid Pyridin-2-yl, aryl Antifungal (1 active)
Benzamide-thiadiazole hybrids Thiadiazole/Triazole Benzamide/Quinoxaline Hydroxyquinoxalinyl Synthetic focus only

Physicochemical and Pharmacological Implications

  • Hydrogen Bonding: The 2-sulfanylidene group in the thiazolidinone core facilitates hydrogen bonding, akin to patterns observed in quinoxaline derivatives .

Research Findings and Gaps

  • Structural Insights : Crystallographic data (using SHELX/WinGX) confirm the Z-configuration’s stability, critical for activity .
  • Activity Gaps: While phenyl-substituted thiazolidinones in lack reported antifungal activity, benzamide derivatives in remain pharmacologically uncharacterized.
  • Future Directions : Modifying the arylalkylidene group (e.g., introducing electron-withdrawing substituents) or hybridizing with triazole cores (as in ) could enhance bioactivity.

Biological Activity

2-Chloro-N-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a synthetic compound that belongs to the class of thiazolidinone derivatives. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure, characterized by a thiazolidinone ring and various functional groups, suggests potential applications in treating various diseases, including infections and cancer.

Chemical Structure and Properties

The chemical structure of 2-chloro-N-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide can be described as follows:

Property Details
IUPAC Name 2-Chloro-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE
Molecular Formula C17H13ClN2O3S2
Molar Mass 388.87 g/mol
CAS Number Not available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The thiazolidinone moiety is known to exhibit enzyme inhibition properties, potentially affecting metabolic pathways related to inflammation and cancer progression.

  • Enzyme Inhibition: It may inhibit enzymes involved in the synthesis of inflammatory mediators.
  • Receptor Modulation: The compound might act on specific receptors, altering signaling pathways that are crucial for cell proliferation and apoptosis.

Antimicrobial Activity

Research has shown that thiazolidinone derivatives possess notable antimicrobial properties. Studies have evaluated the efficacy of 2-chloro-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE against various bacterial strains.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Bacillus subtilisEffective

The compound exhibited varying degrees of effectiveness against these pathogens, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Thiazolidinone derivatives are also being explored for their anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.

  • Cell Lines Tested:
    • Human leukemia cells
    • Lung cancer cells

Results from cytotoxicity assays demonstrated that the compound significantly reduced cell viability at micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapy .

Case Studies

Several studies have investigated the biological activity of related thiazolidinone compounds, providing insights into structure-activity relationships (SAR) that may apply to 2-chloro-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE:

  • Study on Antimicrobial Efficacy:
    • A series of thiazolidinone derivatives were synthesized and tested for antibacterial activity against common pathogens. The results indicated that modifications at the benzamide position significantly influenced antimicrobial potency .
  • Anticancer Mechanisms:
    • Research on similar compounds revealed mechanisms such as inhibition of NF-kB signaling and induction of caspase-dependent apoptosis in tumor cells .

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